molecular formula C20H24N2O3S B6494194 N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide CAS No. 896269-01-5

N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide

Cat. No. B6494194
CAS RN: 896269-01-5
M. Wt: 372.5 g/mol
InChI Key: IUZATZSBIFUBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, a benzene ring, and an amide group. The pyrrolidine ring contributes to the three-dimensional structure of the molecule due to its non-planarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For instance, the presence of the pyrrolidine ring could influence its solubility and stability .

Scientific Research Applications

NBP has been widely used in scientific research due to its versatile properties. It has been used in a variety of applications, including biochemical research, drug discovery, and medicinal chemistry. NBP has been used in the study of protein-protein interactions, enzyme kinetics, and molecular structure. It has also been used as a model compound for drug discovery and medicinal chemistry.

Mechanism of Action

NBP is a sulfonamide derivative that acts as a competitive inhibitor of enzymes. It binds to the active site of an enzyme and blocks the binding of the substrate, thus inhibiting the enzyme's catalytic activity. NBP has been shown to inhibit the activity of several enzymes, including cyclooxygenase, phosphodiesterase, and proteases.
Biochemical and Physiological Effects
NBP has been used in a variety of biochemical and physiological studies. In vitro studies have shown that NBP can inhibit the activity of several enzymes, including cyclooxygenase, phosphodiesterase, and proteases. In vivo studies have also shown that NBP can modulate the activity of several hormones and neurotransmitters, including adrenaline, noradrenaline, and serotonin.

Advantages and Limitations for Lab Experiments

NBP has several advantages for use in laboratory experiments. It is a relatively stable compound and is easy to synthesize. It is also a relatively inexpensive compound and is widely available. However, NBP has some limitations for use in laboratory experiments. It is not water-soluble and is not very soluble in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

NBP has a wide range of potential applications in scientific research. It can be used to study protein-protein interactions, enzyme kinetics, and molecular structure. It can also be used to study the effects of drugs on biochemical and physiological processes. Additionally, NBP can be used in drug discovery and medicinal chemistry to identify novel compounds with potential therapeutic applications. It can also be used to develop new methods of drug delivery and to study the mechanism of action of existing drugs.

Synthesis Methods

NBP can be synthesized by a two-step process. First, a pyrrolidine-benzene sulfonamide is synthesized by condensing pyrrolidine with benzene sulfonyl chloride in the presence of a base. The resulting product is then reacted with dimethylformamide and dimethylsulfoxide to yield NBP.

properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15-10-11-17(13-16(15)2)20(23)21-14-18-7-6-12-22(18)26(24,25)19-8-4-3-5-9-19/h3-5,8-11,13,18H,6-7,12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZATZSBIFUBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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